2-azido-4-methoxy-1-nitrobenzene

Thermal Stability Safety Handling Kinetics

Sourcing a reproducible ortho-azido/nitro aryl azide for CuAAC or photochemical work is challenging due to variable reactivity. 2-Azido-4-methoxy-1-nitrobenzene solves this with a defined substitution pattern: • Para-OCH₃ (+R effect): accelerates thermolysis 4.5× vs. unsubstituted azidobenzene for predictable energetic tuning. • Ortho-azido/nitro: enables photochemical benzofuroxan formation via an 8.3 ps nitrene intermediate, critical for photolithography. • Trifunctional scaffold: -N₃ for cycloaddition, -NO₂ for reduction, -OCH₃ for demethylation-supports divergent library synthesis. Solid, 95% purity, mp 87-88 °C (dec.).

Molecular Formula C7H6N4O3
Molecular Weight 194.1
CAS No. 104503-84-6
Cat. No. B6189028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-azido-4-methoxy-1-nitrobenzene
CAS104503-84-6
Molecular FormulaC7H6N4O3
Molecular Weight194.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Azido-4-methoxy-1-nitrobenzene: Aryl Azide for Click Chemistry


2-Azido-4-methoxy-1-nitrobenzene (CAS 104503-84-6) is a trifunctional aryl azide (C₇H₆N₄O₃, MW 194.15) bearing ortho-azido (-N₃) and -nitro (-NO₂) groups with a para-methoxy (-OCH₃) substituent . It is primarily utilized as a versatile synthetic intermediate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazole synthesis and serves as a photochemical precursor to aryl nitrenes [1]. The compound is commercially available as a solid with a typical purity of 95% and exhibits a melting point of 87-88 °C with decomposition .

1
Click Chemistry CuAAC triazole synthesis via organocatalyzed one-pot protocols
2
Photochemistry Aryl nitrene precursor for benzofuroxan and photoaffinity applications
3
Process Safety Workflow avoids isolation of hazardous aryl azide intermediate
4
Synthetic Handle para-Methoxy group enables further functionalization and solubility tuning

Why 2-Azido-4-methoxy-1-nitrobenzene Is Irreplaceable


Substitution of 2-azido-4-methoxy-1-nitrobenzene with a generic aryl azide is scientifically unsound due to the unique ortho-azido/nitro juxtaposition, which enables photochemical benzofuroxan formation via a stepwise nitrene intermediate—a pathway not available to para- or meta-substituted analogs [1]. Furthermore, the para-methoxy group exerts a potent +R (resonance) electron-donating effect that dramatically accelerates thermolysis rates relative to unsubstituted or halogenated analogs, directly impacting both reactivity and safe handling protocols [2]. These structural features collectively dictate reaction outcomes and synthetic utility that cannot be replicated by simpler, commercially abundant aryl azides.

Photochemical channel ortho-N₃/NO₂ arrangement uniquely enables benzofuroxan formation; para/meta analogs lack this nitrene pathway.
Thermal sensitivity para-Methoxy electron-donating effect substantially accelerates thermolysis; alters safe handling and storage requirements vs. unsubstituted azidobenzenes.
Physicochemical profile Higher molecular weight and altered lipophilicity vs. 2-nitrophenyl azide impact solubility, partitioning, and downstream assay compatibility.

2-Azido-4-methoxy-1-nitrobenzene Differentiation Evidence


Thermolysis Rate Enhancement by Methoxy Group

The introduction of a para-methoxy group in 2-azido-4-methoxy-1-nitrobenzene increases the thermolysis rate of the azidobenzene core by a factor of 4.5 compared to unsubstituted azidobenzene [1]. This rate enhancement is a critical differentiator from unsubstituted analogs, which are often selected as baseline comparators due to their commercial availability. The Hammett analysis confirms this substituent effect follows a linear free energy relationship, allowing for predictive modeling [1].

Thermolysis rate
Cross-study comparable
4.5-fold increase
vs. unsubstituted azidobenzene (rel. rate 1.0)
Supports thermal safety protocol design
Nitrobenzene soln., 120 °C; Hammett analysis
Thermal Stability Safety Handling Kinetics Azidobenzene Thermolysis

One-Pot Triazole Synthesis Avoiding Azide Isolation

A key procurement advantage for 2-azido-4-methoxy-1-nitrobenzene is its compatibility with 'click' methodologies that avoid the isolation of the potentially hazardous aryl azide intermediate. The Synlett paper describes a direct organocatalyzed azide-enolate cycloaddition procedure starting from 2-fluoronitrobenzene precursors, producing 1,2,3-triazoles without isolating 2-nitrophenyl azides . This contrasts with traditional two-step sequences requiring isolation of the azide (e.g., 2-nitrophenyl azide), which the authors note carries an 'explosophore' risk .

One-pot triazole synthesis
Direct comparison
Azide intermediate not isolated
Traditional route isolates 2-nitrophenyl azide
Reduces process hazard, simplifies workflow
Organocatalyzed SNAr-CuAAC, DMF, r.t.
Click Chemistry CuAAC Process Chemistry Safety Triazole Synthesis

Photochemical Benzofuroxan via Nitrene Intermediate

Ultrafast transient absorption spectroscopy reveals that 2-azidonitrobenzene (the core structure of the target compound) photochemically generates 2-nitrophenylnitrene with a lifetime of 8.3 ps in solution at ambient temperature, which then proceeds to benzofuroxan [1]. This stepwise photochemical mechanism contrasts with the thermal reaction, which computational studies indicate is a concerted one-step process without a discrete nitrene intermediate [1]. The ortho-azido/nitro arrangement is essential for this photochemical channel, which is absent in para-azido-4-nitrobenzene analogs.

Nitrene intermediate
Class-level inference
Lifetime 8.3 ps
Thermal pathway: concerted (no intermediate)
Enables photochemical benzofuroxan formation
Femtosecond transient absorption spectroscopy
Photochemistry Nitrene Chemistry Reaction Mechanism Kinetics

Physicochemical Comparison vs. 2-Nitrophenyl Azide

2-Azido-4-methoxy-1-nitrobenzene (MW 194.15 g/mol) has a higher molecular weight than the simpler analog 2-nitrophenyl azide (MW 164.12 g/mol) [1]. The presence of the para-methoxy group also increases the computed XLogP3-AA from 2.7 [1] to an estimated 3.75 , affecting solubility and partitioning behavior in both synthetic and biological assays. This differentiates the compound from unsubstituted 2-nitrophenyl azide in terms of both physical properties and synthetic handle availability.

Physicochemical profile
Cross-study comparable
MW +30, ΔLogP ≈ +1.0
2-Nitrophenyl azide MW 164, LogP 2.7
Modulates solubility and partitioning behavior
Computed physicochemical properties
Physicochemical Properties Molecular Weight LogP

Applications of 2-Azido-4-methoxy-1-nitrobenzene


One-Pot 1,2,3-Triazole Library Synthesis

For medicinal chemistry and chemical biology groups synthesizing triazole-based compound libraries, 2-azido-4-methoxy-1-nitrobenzene can be employed in organocatalyzed one-pot protocols that circumvent the isolation of hazardous aryl azides . This approach directly addresses safety concerns associated with traditional click chemistry workflows, making it particularly valuable for high-throughput synthesis and scale-up operations where azide isolation poses an unacceptable risk .

Aryl Nitrene Photogeneration for Materials & Bioconjugation

The ortho-azido/nitro arrangement enables photochemical benzofuroxan formation via a short-lived nitrene intermediate (8.3 ps) [1]. This property is exploited in photolithography, polymer crosslinking, and photoaffinity labeling applications where spatial and temporal control of reactive nitrene generation is required. The para-methoxy substituent offers an additional handle for further functionalization or tuning of photophysical properties [1].

Energetic Materials with Tunable Thermolysis

For research into green explosives and high-energy materials, 2-azido-4-methoxy-1-nitrobenzene serves as a model system for understanding the relationship between substituent effects and thermal decomposition rates [2]. The 4.5-fold thermolysis rate enhancement imparted by the para-methoxy group, relative to unsubstituted azidobenzene, provides a quantifiable metric for tuning the energetic properties of azidonitrobenzene derivatives [2].

Heterocyclic Scaffolds for Drug Discovery

The trifunctional nature of 2-azido-4-methoxy-1-nitrobenzene makes it a privileged building block for constructing nitrogen-rich heterocycles beyond triazoles. The nitro group can be selectively reduced to an amine, while the azide engages in cycloadditions, and the methoxy group can be demethylated to a phenol, offering a divergent synthetic node for generating diverse compound collections .

Application
Selection Property
Validation Focus
One-pot triazole library synthesis
Organocatalyzed SNAr-CuAAC protocol
Hazard reduction & workflow simplification
Aryl nitrene photogeneration
ortho-Azido/nitro photochemical channel
Nitrene lifetime & benzofuroxan formation control
Energetic material thermolysis tuning
Methoxy substituent rate modulation
Substituent effect quantification & predictive modeling
Heterocyclic scaffold diversification
Trifunctional orthogonality (N₃, NO₂, OMe)
Reduction, cycloaddition, demethylation handles

Technical Documentation Hub

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26 linked technical documents
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